molecular formula C15H18BrN3O3S B1227309 ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B1227309
M. Wt: 400.3 g/mol
InChI Key: VYDWDSBKBDEKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur or a sulfur-containing reagent.

    Coupling Reaction: The brominated pyrazole and the thiophene derivative can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired compound.

    Esterification: The carboxylic acid group can be esterified using an alcohol, such as ethanol, in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

Medicine

    Pharmacology: Research may focus on its pharmacokinetics and pharmacodynamics to understand its potential therapeutic effects.

Industry

    Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(4-Bromo-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester
  • 2-[[(4-Chloro-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester

Uniqueness

The unique combination of the bromo substituent on the pyrazole ring and the thiophene ring in ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18BrN3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 2-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H18BrN3O3S/c1-5-19-7-10(16)12(18-19)13(20)17-14-11(15(21)22-6-2)8(3)9(4)23-14/h7H,5-6H2,1-4H3,(H,17,20)

InChI Key

VYDWDSBKBDEKNA-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
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ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
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ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
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ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 2-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

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